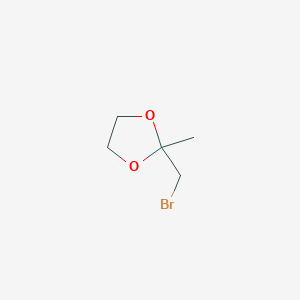

2-(Bromomethyl)-2-methyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADSNESNVGBQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295120 | |

| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33278-96-5 | |

| Record name | 33278-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane

CAS Number: 33278-96-5

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Bromomethyl)-2-methyl-1,3-dioxolane is a versatile synthetic intermediate of significant interest to researchers and professionals in the fields of organic chemistry and drug development. Its unique structural features, combining a reactive bromomethyl group with a protective 1,3-dioxolane ring, make it a valuable building block for the synthesis of complex organic molecules. The presence of the methyl group at the 2-position of the dioxolane ring introduces specific steric and electronic properties that influence its reactivity and potential applications, distinguishing it from its non-methylated counterpart. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of this important chemical compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 33278-96-5 | [1][2][3] |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Purity | >90% | [2] |

Synthesis and Mechanism

The synthesis of this compound is not as widely documented as its non-methylated analog. However, a plausible and efficient synthetic route can be extrapolated from established methods for related compounds. A common approach involves the protection of a ketone followed by bromination.

A relevant synthetic methodology is demonstrated in the preparation of the similar compound, 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[4][5]dioxolane[6]. This synthesis involves the bromination of 3-methyl-butan-2-one, followed by the ketalization of the resulting α-bromoketone with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH)[6].

A proposed synthetic pathway for this compound would likely involve the reaction of bromoacetone with ethylene glycol under acidic conditions.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.

Materials:

-

Bromoacetone

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add bromoacetone, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. The dioxolane ring serves as a protecting group for a carbonyl functionality, which can be deprotected under acidic conditions. This dual functionality makes it a valuable synthon in multi-step organic syntheses.

While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, closely related analogs are crucial intermediates in the synthesis of several clinically important antifungal agents. For instance, derivatives of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane are key precursors in the industrial production of ketoconazole, itraconazole, and terconazole[7][8][9][10]. The synthesis of ketoconazole involves the reaction of a cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane derivative with a substituted imidazole moiety[8].

The general reactivity of the bromomethyl group allows for the introduction of the dioxolane moiety into a target molecule through reactions with various nucleophiles such as amines, alcohols, and thiols. This is a common strategy for building molecular complexity in drug discovery programs.

Caption: General reactivity pathway of this compound.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. Based on the Safety Data Sheet (SDS) for this compound and related structures, the following precautions should be observed[1][11]. For the non-methylated analog, it is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation[12].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid contact with strong oxidizing agents and strong acids.

-

The compound may be moisture-sensitive.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a versatile platform for the introduction of a protected keto-methyl group into various molecular scaffolds. Its utility is underscored by the application of structurally similar compounds in the synthesis of complex pharmaceuticals. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory. Further research into the specific applications of this compound in medicinal chemistry and materials science is warranted and expected to unveil new synthetic possibilities.

References

- Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS.

- National Center for Biotechnology Information. (n.d.). 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane. PubChem.

- Pharmaffiliates. (n.d.). (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol.

- ResearchGate. (2004). (PDF) 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[4][5]dioxolane.

- Chen, Y., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(8), 13936–13949. [Link]

- Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.

- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | 33278-96-5 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 9. klivon.com [klivon.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-(Bromomethyl)-2-methyl-1,3-dioxolane (CAS No. 33278-96-5). As a key synthetic intermediate, this compound serves as a stable and versatile protected form of bromoacetone, finding utility in a range of applications from heterocyclic synthesis to the introduction of acetonyl functional groups in complex molecule construction. This document consolidates essential data, including physical constants, spectroscopic information, and safety protocols, to support its effective and safe use in research and development settings.

Introduction: A Protected Synthon of Strategic Importance

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. This compound emerges as a crucial reagent in this context, effectively serving as a stable and manageable equivalent of the highly reactive and lachrymatory compound, bromoacetone. The dioxolane moiety masks the reactive ketone, allowing the bromomethyl group to undergo various nucleophilic substitution reactions. Subsequent deprotection under acidic conditions readily unmasks the ketone, providing a versatile pathway for the synthesis of more complex structures.

The primary utility of this compound lies in its ability to act as a bifunctional building block. The bromine atom provides a reactive handle for substitutions, while the protected ketone offers a latent electrophilic site. This dual functionality is particularly valuable in the synthesis of heterocyclic compounds and in the elaboration of side chains in drug discovery programs. This guide aims to provide researchers with the foundational knowledge to confidently incorporate this valuable reagent into their synthetic strategies.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its proper handling, storage, and use in quantitative experimental setups. The key physical constants for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33278-96-5 | [1] |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 73-74 °C at 18 Torr | - |

| Density | 1.466 g/cm³ | - |

| Refractive Index | 1.464 | [2] |

Synthesis and Mechanistic Considerations

The most direct and common method for the synthesis of this compound is the acid-catalyzed acetalization of bromoacetone with ethylene glycol.

Diagram: Synthesis Pathway

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: General Procedure

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetone, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a suitable solvent that forms an azeotrope with water, such as toluene or benzene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound.

Causality of Experimental Choices:

-

Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for the success of the reaction. Acetalization is a reversible process, and the removal of water is essential to drive the reaction to completion according to Le Châtelier's principle.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of bromoacetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Azeotropic Solvent: Toluene or benzene are used to facilitate the removal of water, as they form a low-boiling azeotrope with it.

-

Vacuum Distillation: The product has a relatively high boiling point at atmospheric pressure. Vacuum distillation allows for the purification of the compound at a lower temperature, preventing potential decomposition.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its ability to act as a surrogate for bromoacetone. The dioxolane ring is stable under neutral and basic conditions, allowing for selective reactions at the bromomethyl position.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom. This allows for the introduction of the protected acetonyl group into a variety of molecules.

Diagram: General Reactivity Pathway

Caption: Key reaction pathway utilizing the title compound.

While specific applications for the 2-methyl variant are not extensively documented in dedicated studies, its reactivity profile makes it an ideal candidate for the synthesis of:

-

Heterocyclic compounds: By reacting with dinucleophiles, it can be used to construct various ring systems.

-

Functionalized ketones: It serves as a valuable building block for introducing a keto-functionalized side chain onto a larger molecule, a common strategy in the synthesis of natural products and active pharmaceutical ingredients. The non-methylated analog, 2-bromomethyl-1,3-dioxolane, is used in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have potential applications in pharmaceutical development[2].

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available for reference on databases such as SpectraBase[4]. Key expected absorptions would include C-H stretching and bending frequencies, C-O stretching from the dioxolane ring, and the C-Br stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a singlet for the bromomethyl protons, and a multiplet for the ethylene glycol protons of the dioxolane ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the bromomethyl carbon, the quaternary carbon of the dioxolane ring, and the carbons of the ethylene bridge.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets for the analogous compound, 2-bromomethyl-1,3-dioxolane, and should be considered applicable.

Hazard Identification

-

GHS Hazard Statements:

Precautionary Measures

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking[5].

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

-

P264: Wash skin thoroughly after handling[5].

-

P271: Use only outdoors or in a well-ventilated area[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[5].

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[6].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

-

P312: Call a POISON CENTER or doctor if you feel unwell[6].

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant[6].

-

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed.

-

Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation and prevent contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate that provides a stable and versatile equivalent of bromoacetone. Its utility in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems, is significant. This guide has provided a comprehensive overview of its physical properties, a likely synthesis protocol with mechanistic insights, its reactivity profile, and essential safety and handling information. By understanding these core technical aspects, researchers can effectively and safely leverage the synthetic potential of this important building block.

References

- MOLBASE. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- Synthonix. (n.d.). This compound.

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane: A Versatile Bromoacetone Synthon

Abstract: 2-(Bromomethyl)-2-methyl-1,3-dioxolane is a key synthetic intermediate of significant interest in organic chemistry and drug development. Its molecular structure, featuring a reactive bromomethyl group alongside a protective dioxolane moiety for a ketone, establishes it as a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the strategic application of this compound, intended as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties and Molecular Identity

This compound, identified by the CAS number 33278-96-5, is a functionalized heterocyclic compound.[1][2] Its primary utility in organic synthesis stems from its role as a stable, protected equivalent of bromoacetone. The 1,3-dioxolane ring acts as a robust ketal protecting group, masking the ketone functionality. This allows the highly reactive bromomethyl group to undergo selective nucleophilic substitution reactions without interference from the otherwise reactive carbonyl group. This dual functionality makes it an essential reagent for introducing the acetonyl moiety (—CH2C(=O)CH3) in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][2] |

| Molecular Weight | 181.03 g/mol | [2] |

| CAS Number | 33278-96-5 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 73-74 °C (at 18 Torr) | [2] |

| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥95% | [1] |

Molecular Structure and Reactivity

The reactivity of this compound is dictated by its distinct functional components: the electrophilic bromomethyl group and the chemically inert dioxolane ring under neutral or basic conditions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Radical Bromination

-

Reaction Setup: To a solution of 2,2-dimethyl-1,3-dioxolane (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating at the surface.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate (to remove any residual bromine), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid. [2]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound is its function as a bromoacetone synthon. This strategy is crucial in the synthesis of complex molecules where a ketone is required but would not survive the reaction conditions needed to elaborate other parts of the molecule. Its utility is analogous to that of the related compound, 2-(bromomethyl)-1,3-dioxolane, which is a known intermediate in the synthesis of various pharmaceuticals, including 1,4-benzoxazepine (BZO) compounds. [3][4][5]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(Bromomethyl)-2-methyl-1,3-dioxolane. This versatile building block, though structurally unassuming, holds significant potential in the realms of organic synthesis and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a stable ketal protecting group makes it a valuable precursor for a variety of complex molecular architectures. This guide is intended to be a practical and insightful resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the strategic applications of this compound. Every protocol and piece of data presented herein is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 33278-96-5, is a halogenated heterocyclic compound. The core of its structure is a five-membered 1,3-dioxolane ring, which is a cyclic ketal formed from ethylene glycol and a ketone. At the 2-position of this ring, a methyl group and a bromomethyl group are attached. This arrangement provides a sterically hindered yet reactive electrophilic center.

The dioxolane ring serves as a robust protecting group for a ketone functionality. It is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, but can be readily cleaved under acidic conditions to reveal the parent ketone. The presence of the bromine atom on the adjacent methyl group introduces a highly reactive site for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₂ | |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 73-74 °C at 18 Torr | |

| Density | 1.466 g/cm³ (predicted) |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed ketalization of bromoacetone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.

Reaction Mechanism

The synthesis proceeds through a classical acid-catalyzed ketal formation mechanism.

Diagram 2: Synthesis Mechanism

An In-Depth Technical Guide to 2-(Bromomethyl)-2-methyl-1,3-dioxolane

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile building block.

Foreword

As a key intermediate in organic synthesis, 2-(bromomethyl)-2-methyl-1,3-dioxolane (CAS No. 33278-96-5) offers a unique combination of a reactive bromomethyl group and a protective dioxolane moiety. This structure allows for its strategic incorporation into complex molecules, particularly in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.

Chemical Identity and Properties

This compound is a halogenated cyclic ketal. The presence of the methyl group at the 2-position distinguishes it from its close analog, 2-(bromomethyl)-1,3-dioxolane, influencing its reactivity and steric profile.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 33278-96-5 | [1] |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

Conceptual Synthetic Pathway

The synthesis of this compound would likely proceed via a two-step sequence starting from bromoacetone and ethylene glycol.

Caption: Conceptual synthetic pathway for this compound.

Postulated Experimental Protocol

Based on standard organic chemistry principles, a likely experimental procedure would be as follows. Note: This is a postulated procedure and requires experimental validation.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetone, an excess of ethylene glycol, and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.

-

Ketalization: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the presence of the primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions. The dioxolane moiety is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the corresponding ketone.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and will readily react with a variety of nucleophiles.

Caption: General schematic of nucleophilic substitution on this compound.

Common nucleophiles that can be employed include:

-

Alkoxides (RO⁻): To form the corresponding ethers.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be further elaborated.

-

Azide (N₃⁻): To form an organic azide, a precursor to amines.

-

Carboxylates (RCOO⁻): To form esters.

-

Amines (RNH₂): To yield substituted amines.

The reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration if a chiral center were present at the alpha-carbon (which is not the case here). The presence of the dioxolane ring may exert some steric hindrance, potentially slowing the reaction rate compared to unhindered primary alkyl bromides.

Applications in Drug Development and Organic Synthesis

While specific examples of the use of this compound in the synthesis of pharmaceuticals are not prevalent in the searched literature, its structural motifs are found in various biologically active molecules. The non-methylated analog, 2-(bromomethyl)-1,3-dioxolane, is a known intermediate in the synthesis of various drugs.[2] It is plausible that the methylated version serves a similar role as a versatile building block, where the methyl group is incorporated to fine-tune the steric and electronic properties of the target molecule.

For instance, dioxolane derivatives are key components in a number of antifungal agents. A patent describes the use of a substituted 2-(bromomethyl)-1,3-dioxolane derivative in the synthesis of intermediates for antifungal drugs like ketoconazole, terconazole, and itraconazole.[3]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-O stretching frequencies for the dioxolane ring, typically in the region of 1200-1000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually below 700 cm⁻¹.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

As a brominated organic compound, it should be handled with care. Alkyl bromides are often lachrymatory and can be irritants to the skin, eyes, and respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in organic synthesis and drug discovery. Its bifunctional nature allows for the introduction of a protected acetone moiety into a target molecule via nucleophilic substitution at the bromomethyl position. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be largely inferred from its structural components. Further research into the applications of this compound could unveil its utility in the synthesis of novel and complex molecular architectures.

References

- Enam Organics India Ltd. 2-Bromomethyl 1,3-Dioxolane (BMD).

- Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. ResearchGate.

- Google Patents. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

- Organic Syntheses Procedure.

- PrepChem.com. Preparation of 2-bromomethyl-4-methyl-1,3-dioxane.

- PrepChem.com. Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

- NIST WebBook. 2-Bromomethyl-1,3-dioxolane.

- Google Patents. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.

- PubChem. 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane.

- Koritzke, et al. Int. J. Mass Spect., 2020.

- SpectraBase. 2-Bromomethyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane from Methyl Vinyl Ketone

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic route to 2-(Bromomethyl)-2-methyl-1,3-dioxolane, a valuable chemical intermediate, starting from methyl vinyl ketone (MVK). The synthesis proceeds via a two-step sequence involving the chemoselective protection of the ketone functionality, followed by the hydrobromination of the vinyl group. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, critical process parameters, and comprehensive safety considerations. By elucidating the causality behind experimental choices and grounding the procedure in established chemical principles, this guide serves as a practical and authoritative resource for laboratory application.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a versatile bifunctional molecule. The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the 1,3-dioxolane moiety acts as a stable protecting group for a methyl ketone. This structure makes it an ideal synthon, equivalent to bromoacetone, but without the latter's high lachrymatory and reactive nature. Its application is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where controlled introduction of an acetonyl fragment is required.

The synthesis from methyl vinyl ketone (MVK) is a strategically sound approach for two primary reasons. First, MVK is a readily available and economical starting material.[1][2] Second, the synthetic design leverages the differential reactivity of the two functional groups present in MVK: the ketone and the alkene. The core strategy involves protecting the more reactive ketone carbonyl as a ketal, an acetal derived from a ketone, before functionalizing the less reactive vinyl group.[3] This chemoselective approach prevents unwanted side reactions, such as polymerization or conjugate addition to the enone system, that would otherwise complicate the direct bromination of MVK.

Overall Synthetic Pathway

The transformation of methyl vinyl ketone into this compound is achieved in two distinct, high-yielding steps. An alternative, more direct procedure combines these transformations into a single pot. This guide will focus on a highly efficient one-pot variant where MVK is added to an HBr-saturated solution of ethylene glycol.[4] This method effectively performs the ketalization and hydrobromination in a tandem sequence.

Caption: Overall reaction scheme for the one-pot synthesis.

Mechanistic Insights: A Tale of Two Reactions

The elegance of this synthesis lies in the orchestration of two fundamental organic reactions within a single reaction environment.

Acid-Catalyzed Ketal Formation

The first transformation is the protection of the ketone. In the acidic medium provided by hydrogen bromide, the carbonyl oxygen of MVK is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5] A molecule of ethylene glycol, the diol, acts as the nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, five-membered cyclic ketal, 2-methyl-2-vinyl-1,3-dioxolane.[6] This reaction is an equilibrium process; however, the large excess of ethylene glycol used in this specific protocol drives the reaction toward the product.

Electrophilic Addition of HBr to the Alkene

Concurrently or subsequently, the vinyl group of the newly formed ketal intermediate undergoes electrophilic addition. The hydrogen bromide adds across the carbon-carbon double bond. In accordance with Markovnikov's rule, the proton (H+) adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation on the internal carbon. This carbocation is further stabilized by the adjacent oxygen atoms of the dioxolane ring. The bromide ion (Br-) then rapidly attacks this carbocation, yielding the final product, this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system for achieving a high yield of the target compound.[4]

Reagents and Materials

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 210 mL | 3.78 | Reagent and solvent |

| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 118 mL (100 g) | 1.43 | Stabilized, freshly distilled is preferred |

| Hydrogen Bromide (HBr) | HBr | 80.91 | Saturated Solution | Excess | Gas bubbled through ethylene glycol |

| Pentane | C₅H₁₂ | 72.15 | ~800 mL | - | For extraction |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | ~200 mL | - | For washing/neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation of HBr-Ethylene Glycol Solution: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place 210 mL of ethylene glycol. Cool the flask in an ice-salt bath to approximately 0 °C. Bubble anhydrous hydrogen bromide gas through the cold, stirred ethylene glycol until the solution is saturated.

-

Reaction: While maintaining the cold temperature, add 118 mL of methyl vinyl ketone dropwise to the HBr-saturated solution over a period of 60-90 minutes, ensuring the temperature does not rise above 10 °C.

-

Equilibration: Once the addition is complete, remove the ice bath and allow the solution to slowly warm to room temperature. Let the reaction mixture stir at room temperature for 12-16 hours (overnight).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the mixture four times with 200 mL portions of pentane.

-

Neutralization: Combine the pentane layers and wash them carefully with two 100 mL portions of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can improve phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane solvent on a rotary evaporator. This will yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 55-60 °C (pressure should be specified by the source, typically in the range of 1-5 mmHg) to yield the pure this compound as a clear oil.[4]

Product Characterization and Validation

Robust analytical techniques are essential to confirm the structure and purity of the synthesized product.

| Technique | Expected Signal / Peak | Assignment |

| ¹H NMR (CDCl₃) | δ ~ 4.0 (m, 4H) | -OCH₂CH₂O- protons of the dioxolane ring |

| δ ~ 3.4 (s, 2H) | -CH₂Br protons | |

| δ ~ 1.5 (s, 3H) | -CH₃ protons | |

| ¹³C NMR (CDCl₃) | δ ~ 109 | Quaternary carbon of the ketal (C-2) |

| δ ~ 65 | -OCH₂CH₂O- carbons of the dioxolane ring | |

| δ ~ 38 | -CH₂Br carbon | |

| δ ~ 25 | -CH₃ carbon | |

| IR (neat, cm⁻¹) | ~2980-2880 | C-H stretching (aliphatic) |

| ~1150-1050 | C-O stretching (strong, characteristic of acetal) | |

| ~650 | C-Br stretching | |

| Mass Spec. (EI) | m/z = 194/196 | Molecular ion (M⁺) peak, showing characteristic 1:1 bromine isotope pattern |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and instrument calibration. The provided values are predictive based on the structure and data from similar compounds.[7]

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.

-

Methyl Vinyl Ketone (MVK): MVK is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a severe eye irritant and lachrymator.[8][9][10][11] It can polymerize violently, especially in the absence of an inhibitor or upon exposure to heat or light.[1] Always use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10]

-

Hydrogen Bromide (HBr): Anhydrous HBr is an extremely corrosive and toxic gas that can cause severe burns upon contact with skin and eyes.[12] Inhalation can lead to serious respiratory damage. Work with HBr gas must be done in a fume hood with access to an appropriate scrubbing system.

-

Brominated Compounds: The final product is a brominated organic compound and should be handled with care, assuming it is toxic and irritant. Avoid skin contact and inhalation.

Conclusion

The synthesis of this compound from methyl vinyl ketone via a one-pot ketalization and hydrobromination procedure is a highly effective and efficient method. The strategy relies on the principles of chemoselectivity, protecting the ketone functionality while functionalizing the alkene. By carefully controlling reaction conditions, particularly temperature during the exothermic addition steps, and adhering to rigorous safety protocols, researchers can reliably produce this valuable synthetic intermediate. The detailed mechanistic understanding and practical step-by-step guidance provided herein are intended to empower scientists to successfully and safely implement this procedure in a laboratory setting.

References

- Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone.ResearchGate.

- Radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides.Royal Society of Chemistry.

- What is the reaction of vinyl alcohol with bromine?Quora.

- 2-methyl-2-vinyl-1,3-dioxolane.Chemical Synthesis Database.

- Safety data sheet - Methyl vinyl ketone.Stuart.

- Protecting group.Wikipedia.

- Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.PrepChem.com.

- Methyl vinyl ketone Safety Data Sheets(SDS).LookChem.

- PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.Google Patents.

- Vinyl bromide synthesis by bromination or substitution.Organic Chemistry Portal.

- Methods for Vinyl Ether Synthesis.ResearchGate.

- Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a.ResearchGate.

- Safety Data Sheet: Bromine.Carl ROTH.

- PROCESS FOR PREPARING 1,3-DIOXOLANE-4-METHANOL COMPOUNDS.European Patent Office.

- Synthesis of 1,3-dioxolanes.Organic Chemistry Portal.

- Methyl vinyl ketone.Wikipedia.

- Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol.YouTube.

- Acid catalyzed, liquid phase preparation of methyl vinyl ketone.Google Patents.

- Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions.MDPI.

- 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane.PubChem.

- Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process.Google Patents.

- Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.Google Patents.

- Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.MDPI.

- (r)-(−)-10-methyl-1(9)-octal-2-one.Organic Syntheses Procedure.

- Aldehydes, Ketones and Carboxylic Acids.NCERT.

- Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts.RSC Publishing.

- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-.NIST WebBook.

- Preparation of methyl vinyl ketone.Google Patents.

- Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde.MDPI.

Sources

- 1. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 2. US3928457A - Acid catalyzed, liquid phase preparation of methyl vinyl ketone - Google Patents [patents.google.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Bromomethyl-1,3-dioxolane(4360-63-8) 1H NMR [m.chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-2-methyl-1,3-dioxolane, a crucial chemical intermediate. A common misconception involves the use of acetaldehyde as a direct precursor; this document clarifies the chemically accurate pathway, which utilizes bromoacetone and ethylene glycol. The core of this process is the acid-catalyzed ketalization reaction, a fundamental method for protecting carbonyl groups. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, outline critical safety considerations, and present a logical workflow for the synthesis, purification, and characterization of the target compound.

Introduction and Strategic Clarification

This compound serves as a valuable intermediate in organic synthesis. It is effectively a "protected" form of bromoacetone, where the highly reactive ketone functional group is masked as a ketal. This protection strategy is essential in multi-step syntheses, preventing the ketone from undergoing undesired reactions while other parts of the molecule are being modified. The bromomethyl group remains available for various nucleophilic substitution reactions, making it a versatile building block.

A critical point of clarification is the selection of starting materials. While the reaction of ethylene glycol with an aldehyde or ketone is the correct approach to forming a 1,3-dioxolane ring, the specific precursors determine the final product. A synthesis starting from ethylene glycol and acetaldehyde would yield 2-methyl-1,3-dioxolane. To synthesize the target compound, this compound, the carbonyl precursor must already contain both the methyl and bromomethyl functionalities attached to the carbonyl carbon. Therefore, the appropriate starting material is bromoacetone (1-bromo-2-propanone).

The Reaction Mechanism: Acid-Catalyzed Ketalization

The formation of this compound from bromoacetone and ethylene glycol is a classic example of an acid-catalyzed ketalization.[1] This is a reversible reaction, and its success hinges on shifting the equilibrium toward the product side.

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen of bromoacetone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by Ethylene Glycol : One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiketal.[1]

-

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the former carbonyl carbon, preparing it to be a good leaving group (water).

-

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion.

-

Intramolecular Ring Closure : The second hydroxyl group of the ethylene glycol molecule, which is tethered to the structure, performs an intramolecular nucleophilic attack on the electrophilic carbon of the oxonium ion. This attack closes the ring, forming the five-membered 1,3-dioxolane structure.[1]

-

Deprotonation : The final step is the deprotonation of the resulting oxonium ion by a base (such as the conjugate base of the acid catalyst or another solvent molecule), which regenerates the acid catalyst and yields the final, neutral ketal product.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

3.1. Materials and Equipment

-

Reagents :

-

Bromoacetone (CH₃COCH₂Br)[2]

-

Ethylene glycol (HOCH₂CH₂OH)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

-

Equipment :

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

3.2. Step-by-Step Procedure

-

Reaction Setup : To a 500 mL round-bottom flask, add bromoacetone (e.g., 0.5 mol), ethylene glycol (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 250 mL).

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 mol).

-

Azeotropic Distillation : Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar. Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Reaction Quenching : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification : The resulting crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Data Summary

| Parameter | Value/Description | Rationale/Reference |

| Carbonyl Substrate | Bromoacetone | Provides the required methyl and bromomethyl groups at the C2 position. |

| Protecting Agent | Ethylene Glycol | Forms a stable five-membered 1,3-dioxolane ring.[3] |

| Catalyst | p-Toluenesulfonic acid (TsOH) | Standard acid catalyst for ketalization. |

| Solvent | Toluene | Forms an azeotrope with water for its effective removal. |

| Key Technique | Dean-Stark Distillation | Drives the reversible reaction to completion by removing water. |

| Workup | NaHCO₃ wash | Neutralizes the acid catalyst to prevent ketal hydrolysis. |

| Purification | Vacuum Distillation | Separates the product from non-volatile impurities and unreacted starting materials. |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling

CAUTION : This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Bromoacetone : This compound is a lachrymatory agent, meaning it causes irritation to the eyes and tearing. It is also toxic and corrosive.[2] Avoid inhalation of vapors and contact with skin and eyes. It should be handled with extreme care in a fume hood.

-

Toluene : Toluene is a flammable liquid and can cause irritation upon contact. It is also a reproductive toxin.

-

p-Toluenesulfonic Acid : This is a corrosive solid. Avoid contact with skin and eyes.

References

- CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents.

- Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane - PrepChem.com.

- Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl) - ResearchGate.

- Organic Syntheses Procedure.

- The Grignard Reagent from 2-Bromomethyl-1,3-dioxolane, a Novel and Efficient d 2 -Reagent: Synthesis of Branched Chain Carbohydrate Derivatives.

- Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial - YouTube.

- The bromination route of poly (ethylene glycol) by 2-bromo acetyl bromide. - ResearchGate.

- Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence... - ResearchGate.

- Bromoacetone - Wikipedia.

- Question: What is the product of the reaction between acetone (CH3-CO-CH.. - Filo.

- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.

- Ethylene Glycol for Protecting Groups - YouTube.

- Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC - NIH.

- α-Bromoketone synthesis by bromination - Organic Chemistry Portal.

- 2-Bromomethyl 1,3-Dioxolane (BMD) - Enam Organics India Ltd.

Sources

2-(Bromomethyl)-2-methyl-1,3-dioxolane spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Bromomethyl)-2-methyl-1,3-dioxolane (CAS No: 33278-96-5). As a valuable bifunctional molecule, serving as a protected equivalent of bromoacetone, its unambiguous structural verification is paramount for its application in complex organic synthesis. This document is intended for researchers, chemists, and quality control specialists, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We will delve into the theoretical underpinnings of the expected spectral features, present standardized protocols for data acquisition, and interpret the resulting data, providing a framework for the confident identification and purity assessment of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structure featuring a protective dioxolane ring for a ketone functionality, alongside a reactive bromomethyl group. This architecture makes it an ideal building block for introducing an acetonyl fragment in a masked form.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| CAS Number | 33278-96-5 | [1][2] |

| Appearance | Liquid | N/A |

| InChIKey | LADSNESNVGBQKO-UHFFFAOYSA-N |

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and stereochemistry of the molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, predictable signals that confirm its structure.

Expertise & Causality: Experimental Protocol

A robust NMR experiment is crucial for generating reliable data. The following protocol is designed to ensure high-resolution spectra suitable for unambiguous interpretation.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to prevent large solvent signals from obscuring the analyte peaks and to provide a deuterium signal for the spectrometer's lock system.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shimming: Optimize the homogeneity of the magnetic field (B₀) by shimming. This process is essential for achieving sharp, well-resolved peaks and accurate integration.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H splitting and results in a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Perform a Fourier transform (FT) on the raw Free Induction Decay (FID) data. The resulting spectrum should be accurately phased and baseline corrected to allow for proper analysis and integration.

¹H NMR Data Interpretation

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~4.00 | s | 4H | -O-CH₂-CH₂-O- | These four protons on the dioxolane ring are chemically equivalent (or very similar), leading to a singlet or a narrow multiplet. They are deshielded by the adjacent oxygen atoms. |

| ~3.45 | s | 2H | -CH₂Br | The methylene protons are adjacent to the electronegative bromine atom, which shifts their signal downfield. The absence of adjacent protons results in a singlet. |

| ~1.45 | s | 3H | -CH₃ | The methyl protons are in a shielded, aliphatic environment and are not coupled to other protons, resulting in an upfield singlet. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon backbone. Four distinct signals are predicted.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~109.5 | C -(CH₃)(CH₂Br) | This is the quaternary carbon of the acetal, which is highly deshielded by two adjacent oxygen atoms, resulting in a signal far downfield. |

| ~65.0 | -O-C H₂-C H₂-O- | The two equivalent methylene carbons of the dioxolane ring are attached to oxygen, placing their signal in the typical range for ether-like carbons. |

| ~38.0 | -C H₂Br | The carbon atom bonded to bromine is deshielded, though less so than an oxygen-bound carbon. |

| ~24.5 | -C H₃ | The methyl carbon is in a typical aliphatic environment, appearing at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Experimental Protocol

For a liquid sample, a transmission spectrum is easily obtained.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place one drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands.

IR Data Interpretation

The IR spectrum will be dominated by absorptions from C-H and C-O bonds. While actual spectral data is available from databases like SpectraBase, the following table outlines the expected characteristic peaks[1].

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 2990-2880 | C-H Stretch | Alkyl (CH₃, CH₂) | Confirms the presence of the aliphatic carbon-hydrogen framework. |

| 1150-1050 | C-O Stretch | Acetal/Ether | A strong, characteristic band or series of bands confirming the dioxolane ring structure. This is often the most prominent feature in the fingerprint region. |

| ~1380 | C-H Bend | Methyl (-CH₃) | A moderate absorption confirming the methyl group. |

| ~650-550 | C-Br Stretch | Alkyl Bromide | A weak to moderate absorption in the low-frequency region of the spectrum, confirming the presence of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity.

Expertise & Causality: Experimental Protocol

Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the standard method for a volatile, thermally stable compound like this.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The compound will travel through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

MS Data Interpretation

The mass spectrum will exhibit several key features.

-

Molecular Ion (M⁺•): A crucial feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 180 and 182. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: The molecular ion is a radical cation that undergoes fragmentation to produce more stable daughter ions.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table of Predicted Fragments

| m/z (Mass/Charge Ratio) | Proposed Ion | Significance |

| 180 / 182 | [C₅H₉BrO₂]⁺• | Molecular Ion (M⁺•) . The presence of the bromine isotope pattern is definitive proof of a monobrominated compound. |

| 165 / 167 | [M - CH₃]⁺ | Loss of the methyl radical from the parent ion. The bromine isotope pattern is retained. |

| 101 | [M - Br]⁺ | Loss of a bromine radical. This fragment is a singlet (no isotope pattern). |

| 87 | [C₄H₇O₂]⁺ | Loss of the bromomethyl radical. This often corresponds to the base peak, as it forms a stable, oxygen-stabilized cation. |

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (acetal, alkyl halide), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns, including the definitive bromine isotopic signature. The data and protocols presented in this guide serve as an authoritative reference for the validation, quality control, and use of this versatile reagent in research and development.

References

- SpectraBase. This compound. John Wiley & Sons, Inc. [Link][1]

Sources

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Bromomethyl)-2-methyl-1,3-dioxolane. As a key building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document, crafted from the perspective of a Senior Application Scientist, offers not just a theoretical overview but also practical, field-tested insights into the interpretation of its ¹H NMR spectrum and the underlying principles governing its appearance.

The Structural Landscape: Unveiling the Proton Environments

This compound possesses a unique molecular architecture that gives rise to a distinct ¹H NMR spectrum. The molecule contains three key proton environments, the understanding of which is fundamental to its spectral interpretation.

Figure 1: Molecular structure of this compound highlighting the distinct proton environments.

The three sets of non-equivalent protons are:

-

The methyl protons (a): A singlet due to the absence of adjacent protons.

-

The bromomethyl protons (b): A singlet, as there are no neighboring protons to induce splitting.

-

The dioxolane ring protons (c): A more complex system due to the methylene groups of the ethylene glycol backbone.

Predicted ¹H NMR Spectral Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Methyl (a) | ~1.4 - 1.6 | Singlet (s) | 3H | Located on a quaternary carbon, shielded relative to the other groups. The chemical shift is typical for a methyl group attached to a carbon bearing two oxygen atoms. |

| Bromomethyl (b) | ~3.4 - 3.6 | Singlet (s) | 2H | The strong deshielding effect of the adjacent bromine atom shifts these protons significantly downfield. |

| Dioxolane Ring (c) | ~3.9 - 4.1 | Multiplet (m) or two triplets (t) | 4H | These protons are on carbons attached to oxygen atoms, leading to a downfield shift. The protons on the two methylene groups are chemically equivalent due to rapid conformational changes at room temperature, but may exhibit complex splitting patterns. In some similar structures, they appear as a single multiplet.[1] |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][3] Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.[4] Many commercially available deuterated solvents already contain TMS.

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Instrument and Acquisition Parameters

The following parameters are a general guideline for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Purpose |

| Solvent | CDCl₃ | Provides a deuterium lock signal and dissolves the analyte. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zg30 or similar | Standard one-pulse experiment. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between scans. |

| Spectral Width (SW) | ~12-15 ppm | Ensures all proton signals are captured. |

| Acquisition Time (AQ) | ~3-4 seconds | Affects digital resolution. |

Data Processing and Interpretation: From FID to Spectrum

-

Fourier Transformation (FT): The raw data, or Free Induction Decay (FID), is converted into the frequency domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.

-

Referencing: The chemical shift of the TMS signal is set to 0 ppm. If TMS is not used, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[4]

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Causality in Spectral Features: A Deeper Dive

The predicted ¹H NMR spectrum is a direct consequence of the molecule's electronic structure. The electronegative oxygen atoms in the dioxolane ring and the bromine atom in the bromomethyl group exert a strong electron-withdrawing inductive effect. This effect deshields the nearby protons, causing their resonance signals to appear at a lower field (higher ppm values). The absence of adjacent, non-equivalent protons for the methyl and bromomethyl groups results in their signals appearing as sharp singlets, a key identifying feature of the spectrum.

Self-Validating Systems: Ensuring Trustworthiness in Analysis

To ensure the integrity of the spectral analysis, a self-validating approach is crucial. This involves:

-

Correlation with other techniques: The ¹H NMR data should be consistent with data from other analytical methods such as ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

-

Spiking experiments: If there is uncertainty about a peak's identity, a small amount of a known compound can be added to the sample to see if it co-elutes with the peak .

-

Comparison with databases: While a direct match may not be available, comparing the spectrum to those of structurally similar compounds in spectral databases can provide valuable confirmation.

Conclusion